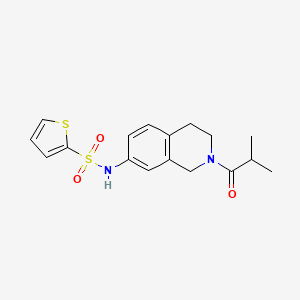

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with an isobutyryl group at the 2-position and a thiophene-2-sulfonamide moiety at the 7-position. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and crystallography .

Properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-8-7-13-5-6-15(10-14(13)11-19)18-24(21,22)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJZXIYGGZVLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the isobutyryl group and the thiophene-2-sulfonamide moiety. Common reagents used in these reactions include isobutyryl chloride, thiophene-2-sulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving tetrahydroisoquinoline derivatives.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where tetrahydroisoquinoline derivatives have shown efficacy.

Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with various enzymes or receptors, potentially modulating their activity. The thiophene-2-sulfonamide group may enhance the compound’s binding affinity or selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

*Note: Molecular weight estimated based on structural similarity to cyclopropanecarbonyl analog .

Substituent Effects on Physicochemical Properties

- Isobutyryl vs.

- Trifluoroacetyl (): The electron-withdrawing CF3 group may reduce basicity of the tetrahydroisoquinoline nitrogen, altering solubility and metabolic stability .

- Ethylsulfonyl () : Introduction of a sulfonyl group at the 2-position increases polarity, which could improve aqueous solubility but reduce membrane permeability .

Research Findings and Challenges

- Biological Data Gaps : The evidence provided lacks explicit bioactivity data, limiting direct pharmacological comparison. However, structural trends suggest that electron-deficient acyl groups (e.g., trifluoroacetyl) may enhance target affinity, while bulkier substituents (e.g., isobutyryl) could improve pharmacokinetic profiles.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Tetrahydroisoquinoline Core : This moiety is often associated with neuroprotective effects and has been explored for its potential in treating neurodegenerative diseases.

- Thiophene Sulfonamide Moiety : Known for its antibacterial properties, the sulfonamide group interferes with folic acid synthesis in bacteria, which can be leveraged for antimicrobial activity.

- Isobutyryl Group : Enhances the compound's chemical reactivity and biological activity.

Antibacterial Properties

This compound exhibits significant antibacterial activity. The sulfonamide functional group is crucial for this effect as it inhibits the synthesis of folic acid in bacteria. This mechanism is similar to that of established sulfonamide antibiotics.

Neuroprotective Effects

Research indicates that compounds with a tetrahydroisoquinoline structure may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could make it a candidate for further investigation in neuropharmacology.

Antidepressant Activity

The tetrahydroisoquinoline framework has also been linked to antidepressant effects. Studies suggest that derivatives of this structure can influence serotonin and dopamine levels in the brain, potentially offering therapeutic benefits for mood disorders.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains. The inhibition constants (KIs) were reported to range from low nanomolar concentrations to several micromolar levels depending on the specific target bacteria .

-

Neuroprotective Studies :

- In vitro assays indicated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in treating neurodegenerative diseases .

- Antidepressant Studies :

Table of Biological Activities

Q & A

Q. What are the critical steps and parameters for synthesizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide?

- Methodological Answer : Synthesis typically involves:

Coupling Reactions : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, followed by sulfonamide coupling using thiophene-2-sulfonyl chloride .

Protecting Group Strategies : Protecting the isoquinoline nitrogen during sulfonylation to prevent side reactions .

Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .

Key parameters include reaction temperature (60–80°C for sulfonylation), solvent choice (DMF for solubility), and stoichiometric control to minimize by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isobutyryl at C2, sulfonamide at C7) and assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (C₁₈H₂₀N₂O₃S₂, calc. 400.09) .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .

Q. How does the tetrahydroisoquinoline scaffold influence biological activity?

- Methodological Answer : The scaffold enables:

- CNS Penetration : Lipophilic nature facilitates blood-brain barrier crossing, relevant for neuropharmacology studies .

- Enzyme Interaction : The planar aromatic system may stack with enzyme active sites (e.g., cholinesterases or kinases) .

- SAR Flexibility : Substituents at C2 (isobutyryl) and C7 (sulfonamide) modulate target selectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme inhibition data for this compound?

- Methodological Answer :

- Dose-Response Curves : Use IC₅₀ values across multiple assays (e.g., acetylcholinesterase vs. butyrylcholinesterase) to assess selectivity .

- Crystallography : Co-crystallization with target enzymes (e.g., PDB deposition) to visualize binding modes and validate inhibition mechanisms .

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions to explain discrepancies between in vitro and cellular activity .

Q. How can crystallographic refinement resolve structural ambiguities in derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for least-squares refinement and SHELXD for phase determination in twinned crystals .

- Flack Parameter : Apply enantiomorph-polarity estimation (e.g., via Olex2) to resolve chiral centers in the tetrahydroisoquinoline core .

- Data Quality : Ensure high-resolution (<1.0 Å) datasets to minimize R-factor discrepancies .

Q. What are the best practices for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified isobutyryl (e.g., acetyl, propionyl) and sulfonamide (e.g., methyl, halogen) groups .

- Biological Assays : Test analogs against panels of enzymes/receptors (e.g., kinase profiling, GPFR binding) .

- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends .

Q. Example SAR Table :

| Substituent (R1/R2) | IC₅₀ (nM) AChE | Selectivity (AChE/BChE) | Reference |

|---|---|---|---|

| Isobutyryl/Thiophene | 12 ± 2 | 8.3 | |

| Acetyl/Thiophene | 45 ± 5 | 3.1 |

Q. How to optimize pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 to ~2.0, improving aqueous solubility .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., sulfonamide oxidation) and block with fluorination .

- Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; aim for <90% binding to enhance free drug concentration .

Data Contradiction Analysis

Q. How to address conflicting reports on neuroprotective vs. neurotoxic effects?

- Methodological Answer :

- Dose-Dependent Studies : Establish a biphasic response curve (e.g., neuroprotection at 1–10 μM, toxicity >50 μM) .

- Oxidative Stress Markers : Measure ROS levels (e.g., DCFDA assay) and mitochondrial membrane potential (JC-1 dye) to clarify mechanisms .

- In Vivo Validation : Use rodent models (e.g., Morris water maze) to correlate behavioral outcomes with dosing regimens .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.